
4-(3-chloro-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a chlorine atom and attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions. For instance, 3-chloro-1H-pyrazole can be prepared by reacting 3-chloroacetylacetone with hydrazine hydrate.
Coupling with Benzoic Acid: The synthesized 3-chloro-1H-pyrazole is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole nitrogen attacks the benzoic acid derivative, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups on the benzoic acid moiety.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation, and acid chlorides or anhydrides for esterification.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Formation of reduced benzoic acid derivatives.
Coupling: Formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its derivatives may serve as intermediates in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Cellular Pathways: It may interfere with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzoic acid: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
4-(3-bromo-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical and biological activity.
4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Substitution with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological interactions. This substitution can enhance its binding affinity to certain targets and modify its pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-(3-chloropyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-13(12-9)8-3-1-7(2-4-8)10(14)15/h1-6H,(H,14,15) |
InChI Key |
IQWWZJGSAMXCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

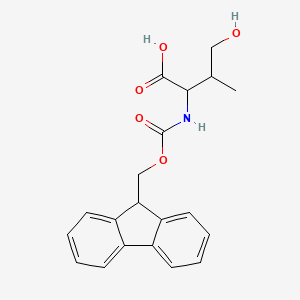
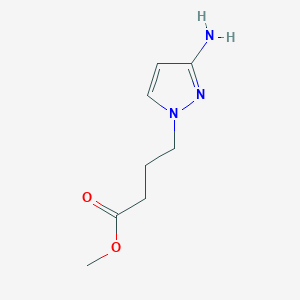
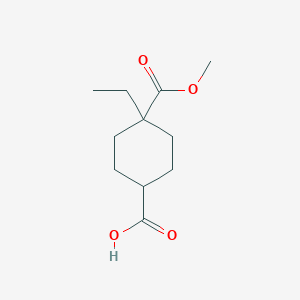
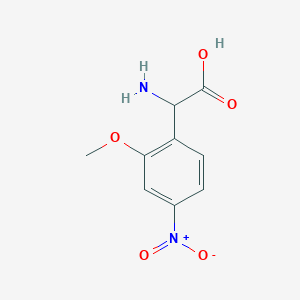
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)

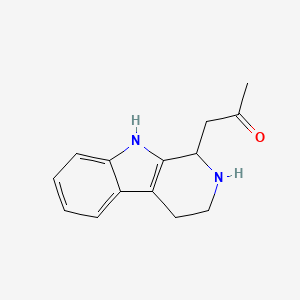

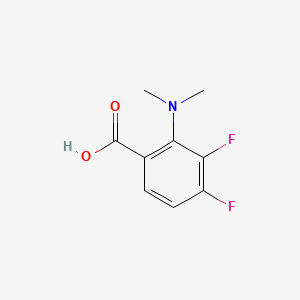
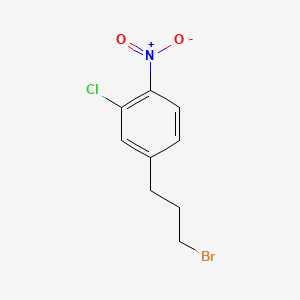
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

